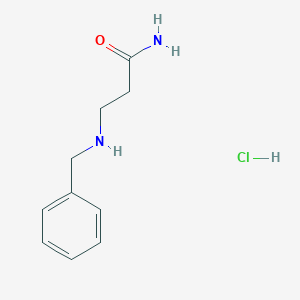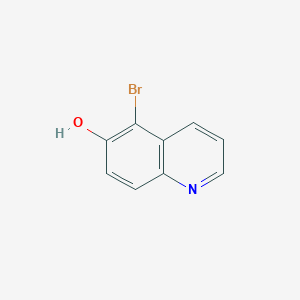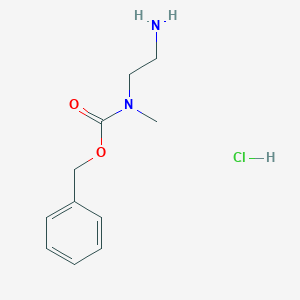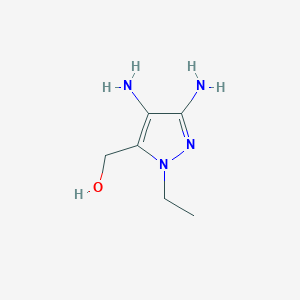
3-(Benzylamino)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzylamino)propanamide hydrochloride is a compound with the molecular formula C10H15ClN2O . It is also known by other names such as N3-benzyl-beta-alaninamide and 3-Benzylaminopropionamide .
Molecular Structure Analysis
The molecular structure of 3-(Benzylamino)propanamide hydrochloride consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C10H14N2O/c11-10(13)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H2,11,13) . Physical And Chemical Properties Analysis
The molecular weight of 3-(Benzylamino)propanamide hydrochloride is approximately 214.69 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
1. Synthesis and Anti-Monoamine Oxidase Activity of 2-Substituted 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
3. Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
4. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
5. Synthesis of N-Substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Methods of Application : The synthesis involved two complementary pathways using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .
- Results or Outcomes : The research resulted in the successful synthesis of a diverse library of twenty N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
6. Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Derivatives
- Methods of Application : The synthesis involved the condensation of benzylamine with 3-chloro-2-methylprop-1-ene (methallyl chloride) to give N-methallylbenzylamine. This compound was then converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
- Results or Outcomes : The research resulted in the successful synthesis of new 4,4-dimethyltetrahydroisoquinoline derivatives. These structures remain the subject of keen interest due to their high biological activity .
Propiedades
IUPAC Name |
3-(benzylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIFUQCBFQHQHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648538 |
Source


|
| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)propanamide hydrochloride | |
CAS RN |
114741-49-0 |
Source


|
| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














